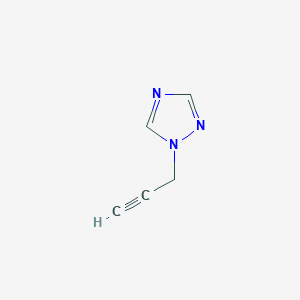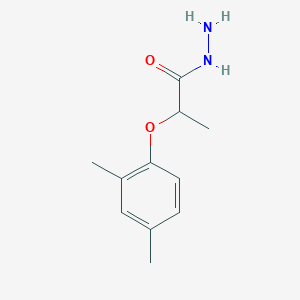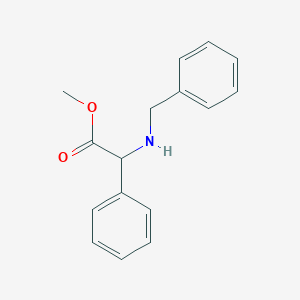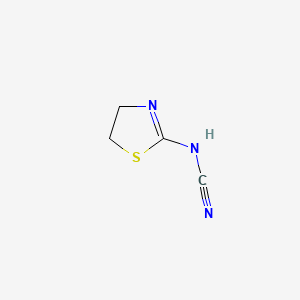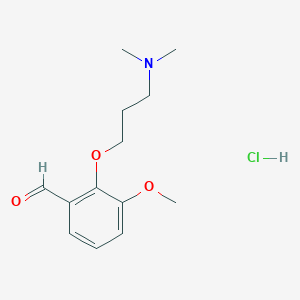
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with key intermediate steps. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester was achieved in approximately 20% overall yield from 2,4-dihydroxybenzaldehyde, involving chromenylation and demethoxycarbonylation-alkylation reactions . Although the target compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride has been determined using various spectroscopic techniques and X-ray analysis . For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated, which shares the methoxybenzaldehyde moiety with the compound of interest . These techniques could be applied to determine the precise structure of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride. However, the reactivity of the methoxybenzaldehyde group, as seen in the synthesis of related compounds, suggests that the compound could undergo similar reactions, such as nucleophilic addition or condensation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride are not directly reported, the properties of structurally related compounds have been characterized. For example, spectroscopic studies provide information on the electronic and structural aspects, which can be correlated with physical properties like solubility and melting point . The presence of functional groups such as methoxy and dimethylamino in the compound suggests it would exhibit polar characteristics and potentially form hydrochloride salts, affecting its solubility in various solvents.
科学研究应用
Synthesis and Chemical Reactivity
2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride and related compounds have demonstrated notable versatility in synthesis and chemical reactivity. Makhseed, Hassaneen, and Elnagdi (2007) investigated the coupling reaction of related compounds with arenediazonium chlorides, leading to a variety of products like oximes and triazole carbonitriles. These products can be further utilized for the synthesis of pyrazoles and arylazolopyrimidines, showcasing a wide range of potential applications in chemical synthesis (Makhseed, Hassaneen, & Elnagdi, 2007).
Crystal Structures and Hydrogen-Bonding Patterns
The compound's derivatives, particularly methoxybenzaldehyde oxime derivatives, have been studied for their crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) analyzed four such derivatives, revealing diverse arrangements and intermolecular hydrogen bonds. These findings not only provide insight into the structural characteristics of these compounds but also hint at their potential utility in materials science and crystal engineering (Gomes et al., 2018).
Synthesis of Hydrazone Compounds and Antibacterial Activities
He and Xue (2021) synthesized hydrazone compounds derived from the condensation reactions of related compounds, which were characterized by various spectroscopic techniques and assessed for their antibacterial and antifungal activities. The study highlighted one compound in particular as an effective antibacterial material, indicating the potential of these compounds in developing new antibacterial agents (He & Xue, 2021).
Catalytic Applications
The derivatives of 2-(3-(Dimethylamino)propoxy)-3-methoxybenzaldehyde hydrochloride have also found applications as catalysts. Hazra et al. (2015) discussed how certain Schiff base copper(II) complexes, synthesized from related compounds, served as efficient and selective catalysts in alcohol oxidation. These findings emphasize the potential of these compounds in catalysis and organic synthesis (Hazra et al., 2015).
安全和危害
属性
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFJBNXPHIOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

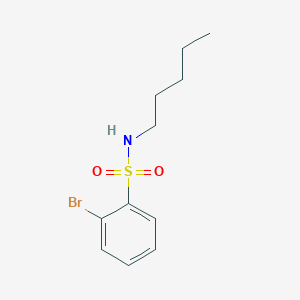


![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)
